molecular formula C20H20BrN3O B2818234 1-(2-bromophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 862828-34-0

1-(2-bromophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2818234
CAS No.: 862828-34-0
M. Wt: 398.304
InChI Key: UUYVHKAYDMPSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidin-2-one derivative featuring a 2-bromophenyl substituent at position 1 and a 1-(propan-2-yl)-substituted benzodiazole moiety at position 4 of the pyrrolidinone ring. Its structural complexity arises from the integration of a brominated aromatic system and a benzodiazole group, which are linked via a pyrrolidinone scaffold. The presence of the bromine atom (electron-withdrawing) and the isopropyl group (steric bulk) likely influences its electronic and steric properties, impacting reactivity, solubility, and biological interactions .

Properties

IUPAC Name

1-(2-bromophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O/c1-13(2)24-18-10-6-4-8-16(18)22-20(24)14-11-19(25)23(12-14)17-9-5-3-7-15(17)21/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYVHKAYDMPSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(5-Chloro-2-Hydroxyphenyl)-4-(Oxadiazole/Triazole)-Substituted Pyrrolidin-2-ones

  • Key Differences :
    • Substituents : Replaces the 2-bromophenyl group with a 5-chloro-2-hydroxyphenyl ring and substitutes the benzodiazole with oxadiazole or triazole moieties.
    • Bioactivity : Demonstrates 1.35–1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays due to the hydroxyl group and heterocyclic systems enhancing electron donation .
    • Physicochemical Properties : The hydroxyl group improves aqueous solubility compared to the brominated analogue, but reduces lipophilicity.

1-(4-Butylphenyl)-4-[1-(2-Oxo-2-Piperidinylethyl)benzimidazol-2-yl]pyrrolidin-2-one

  • Key Differences: Substituents: Features a 4-butylphenyl group (lipophilic) and a piperidinylethyl-linked benzimidazole. Synthetic Accessibility: The piperidinylethyl linker introduces synthetic complexity compared to the direct propan-2-yl substitution in the target compound.

Benzimidazole/Benzodiazole Derivatives with Varied Cores

Bilastine (Antihistamine Drug)

  • Structure: Contains a 1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl group attached to a piperidine ring, linked to a phenylpropanoic acid moiety .
  • Functional Comparison: Target Specificity: Bilastine acts as a histamine H1-receptor antagonist, while the bromophenyl-pyrrolidinone compound’s pharmacological target is undefined but structurally suggests kinase or protease modulation. Solubility: Bilastine’s ethoxyethyl and carboxylic acid groups enhance water solubility, unlike the bromophenyl analogue’s hydrophobic profile.

Brorphine (Opioid Analogue)

  • Structure : 1-[1-(4-Bromophenyl)ethyl]piperidin-4-yl-benzimidazol-2-one .
  • Key Contrasts: Bioactivity: Brorphine targets μ-opioid receptors, highlighting how minor structural changes (e.g., piperidine vs. pyrrolidinone cores) drastically alter target specificity. Substituent Effects: The 4-bromophenyl group in brorphine vs. 2-bromophenyl in the target compound affects receptor binding geometry.

Kinase Inhibitors with Heterocyclic Motifs

Encorafenib (BRAF Inhibitor)

  • Structure : Includes a 1-(propan-2-yl)-1H-pyrazol-4-yl group linked to a pyrimidine ring, with chlorinated and sulfonamide substituents .
  • Comparison :
    • Heterocycle Role : Both compounds use nitrogen-rich heterocycles (benzodiazole vs. pyrazole) for target binding, but encorafenib’s sulfonamide group enhances kinase selectivity.
    • Lipophilicity : The propan-2-yl group in both compounds contributes to membrane permeability, but encorafenib’s larger structure (MW 540 vs. ~430 for the target compound) may limit bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.